N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN5OS/c25-19-12-6-4-10-17(19)24-28-22(15-32-24)18-11-5-7-13-20(18)27-23(31)21-14-26-30(29-21)16-8-2-1-3-9-16/h1-15H,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAYFMVALCJCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the exact structure and functional groups present in the compound.
Mode of Action
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place. When these molecules enter physiological systems, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems.
Biochemical Pathways
They can activate or inhibit these pathways, leading to various downstream effects.
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific structure and functional groups.
Result of Action
Thiazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. The exact effects can vary depending on the specific targets and pathways that the compound interacts with.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that incorporates a triazole and thiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a triazole ring linked to a thiazole unit and phenyl groups, which contribute to its pharmacological properties. The presence of the fluorophenyl group enhances its lipophilicity and biological interaction potential.
Anticancer Activity
Research has indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, the thiazole moiety has been associated with cytotoxic effects against various cancer cell lines. One study reported that thiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, indicating potent anticancer activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The compound may inhibit bacterial growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways. A related study highlighted that thiazole compounds demonstrated significant antibacterial activity against Mycobacterium strains .
Anti-inflammatory Effects
Thiazoles and triazoles have been documented to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation. The specific anti-inflammatory mechanisms for the compound may involve the inhibition of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and thiazole rings significantly influence the biological activity of the compounds. For example:
- Electron-donating groups on the phenyl ring enhance anticancer activity.
- Substitutions at specific positions on the thiazole ring can either increase or decrease activity depending on their electronic nature and steric effects .
Data Table: Biological Activities Summary
| Activity | IC50/Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 1.61 - 1.98 µg/mL | |
| Antimicrobial | Effective against Mycobacterium | |
| Anti-inflammatory | Inhibition of cytokines |
Case Studies
- Anticancer Study : A series of substituted thiazoles were tested for their cytotoxicity against various cancer cell lines, demonstrating that modifications in the phenyl group significantly affected their potency.
- Antimicrobial Research : A study focused on thiazole derivatives showed promising results against resistant bacterial strains, suggesting that structural modifications can enhance efficacy against hard-to-treat infections.
Scientific Research Applications
Antimicrobial Activity
The thiazole and triazole rings in this compound contribute to its antimicrobial properties. Research indicates that derivatives containing these structures exhibit significant activity against various bacterial and fungal strains.
- Mechanism of Action : The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.
- Case Study : A study on thiazole derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for treating infections caused by resistant strains .
- Table of Antimicrobial Efficacy :
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant | |
| Escherichia coli | Significant | |
| Fungal Strains | Moderate |
Anticancer Properties
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has shown promising anticancer activity in various studies.
- In Vitro Studies : The compound has been evaluated against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), showing cytotoxic effects.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the inhibition of specific protein kinases involved in cell cycle regulation .
- Table of IC50 Values :
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to modulate inflammatory pathways.
- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
- Case Study : In a study evaluating thiazole derivatives, compounds similar to this one showed a significant reduction in inflammation markers in vitro .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,3-triazole-4-carboxamide?
- Methodology : The synthesis of structurally similar thiazole-triazole hybrids typically involves multi-step protocols. For example:
Thiazole ring formation : React 2-fluorophenyl-substituted thiourea derivatives with α-bromo ketones in ethanol or THF under reflux (60–80°C) to form the thiazole core .
Triazole-carboxamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the triazole-carboxylic acid intermediate with aniline derivatives. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key parameters : Monitor reaction progress by TLC and confirm purity via melting point analysis and HPLC (>95% purity).
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects. For instance, the 2-fluorophenyl group on the thiazole ring shows characteristic deshielding in 13C NMR (δ ~160 ppm for C-F) .
- FT-IR : Confirm carboxamide formation via N-H stretching (~3300 cm⁻¹) and carbonyl absorption (~1680 cm⁻¹) .
- Elemental analysis : Validate C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the thiazole-triazole hybrid?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement, focusing on resolving torsional angles between the thiazole and triazole rings. For fluorinated analogs, prioritize high-resolution data (≤1.0 Å) to accurately model fluorine’s electron-withdrawing effects .
- Data interpretation : Compare bond lengths (e.g., C-S in thiazole: ~1.74 Å) and angles with DFT-optimized structures to validate intramolecular interactions .
Q. What strategies mitigate contradictory biological activity data across fluorinated thiazole-triazole analogs?
- Methodology :
Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) and assess activity against target enzymes (e.g., kinase inhibition assays) .
Computational docking : Use AutoDock Vina to model binding poses, focusing on fluorine’s role in hydrophobic interactions or halogen bonding .
- Case study : Fluorine at the 2-position may sterically hinder binding in certain protein pockets, explaining reduced activity compared to 4-fluorophenyl analogs .
Q. How can reaction conditions be optimized to minimize byproducts during triazole ring formation?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., CuI for click chemistry). Use LC-MS to quantify byproducts like uncyclized intermediates .
- Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions (e.g., 100°C in DMF with 5 mol% CuI yields >85% product) .
Data Analysis & Validation
Q. How should researchers address discrepancies in NMR spectral data for fluorinated analogs?
- Methodology :
- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; fluorine’s electronegativity may shift proton signals in polar solvents .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., aromatic protons near the thiazole ring) .
Q. What computational tools predict the physicochemical properties of this compound?
- Methodology :
- ADMET prediction : Use SwissADME to estimate logP (~3.5), solubility (moderate), and bioavailability. Fluorine’s lipophilicity may enhance membrane permeability .
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to correlate with reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
